Cas no 74531-87-6 (ethyl oxo[(4-phenyl-1,3-thiazol-2-yl)amino]acetate)

ethyl oxo[(4-phenyl-1,3-thiazol-2-yl)amino]acetate structure
74531-87-6 structure
Product Name:ethyl oxo[(4-phenyl-1,3-thiazol-2-yl)amino]acetate
CAS-nummer:74531-87-6
MF:C13H12N2O3S
MW:276.310981750488
CID:1768354
PubChem ID:1861346
Update Time:2025-04-21

ethyl oxo[(4-phenyl-1,3-thiazol-2-yl)amino]acetate Chemische en fysische eigenschappen

Naam en identificatie

    • ethyl oxo[(4-phenyl-1,3-thiazol-2-yl)amino]acetate
    • Acetic acid, 2-oxo-2-[(4-phenyl-2-thiazolyl)amino]-, ethyl ester
    • ethyl 2-oxo-2-(4-phenylthiazol-2-ylamino)acetate
    • ethyl 2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]acetate
    • F 1863
    • 74531-87-6
    • ethyl oxo{[(2E)-4-phenyl-1,3-thiazol-2(3H)-ylidene]amino}acetate
    • Acetic acid, ((4-phenyl-2-thiazolyl)amino)oxo-, ethyl ester
    • AKOS037624865
    • DA-03135
    • CHEMBL280302
    • STL362970
    • DTXSID60225535
    • AB00098137-01
    • SCHEMBL11139118
    • (Phenyl-4 thiazolyl-2) oxamate d'ethyle
    • Ethyl ((4-phenyl-2-thiazolyl)amino)oxoacetate
    • (Phenyl-4 thiazolyl-2) oxamate d'ethyle [French]
    • AKOS000624413
    • Ethyl N-(4-phenylthiazol-2-yl)oxamate
    • Oxamic acid, N-(4-phenyl-2-thiazolyl)-, ethyl ester
    • N-(4-Phenyl-thiazol-2-yl)-oxalamic acid ethyl ester
    • STL568613
    • Inchi: 1S/C13H12N2O3S/c1-2-18-12(17)11(16)15-13-14-10(8-19-13)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,14,15,16)
    • InChI-sleutel: JSDDXJXVRWCEBV-UHFFFAOYSA-N
    • LACHT: S1C=C(C2C=CC=CC=2)N=C1NC(C(=O)OCC)=O

Berekende eigenschappen

  • Exacte massa: 276.05696
  • Monoisotopische massa: 276.05686342g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 5
  • Zware atoomtelling: 19
  • Aantal draaibare bindingen: 5
  • Complexiteit: 332
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 2.8
  • Topologisch pooloppervlak: 96.5Ų

Experimentele eigenschappen

  • PSA: 68.29
Aanbevolen leveranciers
Shanghai Bent Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
上海嵘奥生物技术有限公司
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
上海嵘奥生物技术有限公司
Inner Mongolia Xinhong Biological Technology Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Inner Mongolia Xinhong Biological Technology Co., Ltd
Hebei Liye chemical Co.,Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Hebei Liye chemical Co.,Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd